molecular formula C11H14N4O3 B1437068 7-Deaza-2',3'-dideoxyguanosine CAS No. 111869-49-9

7-Deaza-2',3'-dideoxyguanosine

Cat. No. B1437068
CAS RN: 111869-49-9
M. Wt: 250.25 g/mol
InChI Key: IRKZBFORRGBSAO-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Deaza-2’,3’-dideoxyguanosine (7-Deaza-ddG) is a 2’,3’-dideoxynucleoside 5’-triphosphate, which can inhibit HIV-1 reverse transcriptase with a Ki of 25 nM .


Synthesis Analysis

The synthesis of 7-deaza-2’-deoxyisoguanosine has been achieved by either the glycosylation of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine with 2-deoxy-3,5-di-O-(4-toluoyl)-a-d-erythro-pen-tofuranosyl chloride followed by hydrolysis of the MeO group of the nucleobase or by photochemical conversion of the Cl substituent of 2-chloro-7-deaza-2’-deoxyadenosine .


Molecular Structure Analysis

The crystal structure of 7-deaza-2’-deoxyisoguanosine was determined by a single-crystal X-ray analysis. It adopts the N(1)-H/6-NH2/keto tautomeric form, and the sugar conformation is C(1’)-exo . The molecular formula is C11H14N4O4 .


Chemical Reactions Analysis

7-Deaza-2-deoxyguanosine allows PCR and sequencing reactions from CpG islands[^5^][9]. The addition of 7-deaza-2-deoxyguanosine significantly improves results, particularly when small amounts of poor quality DNA are available as starting material .


Physical And Chemical Properties Analysis

The stability of the duplexes was examined by temperature-dependent UV spectra . The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster .

Scientific Research Applications

Investigation of Base-Pairing Properties

7-Deaza-2’,3’-dideoxyguanosine has been used to investigate its pairing properties with oligonucleotides under various chain orientations. This research helps in understanding the molecular interactions and stability of nucleic acid structures .

Anomeric DNA Functionalization

This compound has been functionalized with clickable side chains in the study of anomeric base pairs in heterochiral and homochiral DNA. This application is significant for DNA modifications and the development of new biotechnological tools .

Structure-independent DNA Amplification

7-Deaza-2’,3’-dideoxyguanosine has been utilized in PCR amplification to overcome issues related to DNA structure, which can be crucial for genetic research and diagnostics .

Elucidation of DNA Modification Pathways

The compound is involved in the study of bacterial queuosine tRNA modification pathways and the dpd gene cluster, which is part of a complex restriction-modification system in DNA .

Mechanism of Action

Target of Action

The primary target of 7-Deaza-2’,3’-dideoxyguanosine, also known as 2-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it is responsible for converting the virus’s RNA into DNA, a critical step in the virus’s replication process .

Mode of Action

7-Deaza-2’,3’-dideoxyguanosine inhibits the HIV-1 reverse transcriptase, thereby preventing the virus from replicating . It does this by mimicking the natural substrates of the enzyme, effectively blocking the enzyme’s active site and preventing it from carrying out its function .

Biochemical Pathways

The action of 7-Deaza-2’,3’-dideoxyguanosine primarily affects the replication pathway of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, thereby stopping the virus from integrating its genetic material into the host cell’s genome . This disruption of the viral replication pathway effectively halts the spread of the virus within the host organism .

Pharmacokinetics

Given its structural similarity to other nucleoside analogs used in antiviral therapy, it is likely that it is well-absorbed and distributed throughout the body, where it can exert its antiviral effects .

Result of Action

The primary result of 7-Deaza-2’,3’-dideoxyguanosine’s action is the inhibition of HIV-1 replication. By blocking the action of the reverse transcriptase enzyme, it prevents the virus from replicating and spreading to new cells . This can lead to a decrease in viral load and an improvement in the clinical symptoms of HIV-1 infection .

Action Environment

The efficacy and stability of 7-Deaza-2’,3’-dideoxyguanosine can be influenced by various environmental factors. For instance, the presence of other antiviral drugs may enhance its effectiveness through synergistic effects . Additionally, factors such as pH and temperature could potentially affect the stability of the compound, although specific data on these effects are currently lacking .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of 7-Deaza-2’,3’-dideoxyguanosine research could involve further exploration of its use in molecular biology, particularly in the context of DNA modification and the development of more efficient synthesis methods .

properties

IUPAC Name

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-11-13-9-7(10(17)14-11)3-4-15(9)8-2-1-6(5-16)18-8/h3-4,6,8,16H,1-2,5H2,(H3,12,13,14,17)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKZBFORRGBSAO-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=CC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=CC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Deaza-2',3'-dideoxyguanosine
Reactant of Route 2
7-Deaza-2',3'-dideoxyguanosine
Reactant of Route 3
7-Deaza-2',3'-dideoxyguanosine
Reactant of Route 4
Reactant of Route 4
7-Deaza-2',3'-dideoxyguanosine
Reactant of Route 5
Reactant of Route 5
7-Deaza-2',3'-dideoxyguanosine
Reactant of Route 6
Reactant of Route 6
7-Deaza-2',3'-dideoxyguanosine

Q & A

Q1: What makes 7-deaza-2',3'-dideoxyguanosine chemically distinct from 2',3'-dideoxyguanosine, and what is the significance of this difference?

A1: 7-Deaza-2',3'-dideoxyguanosine is a structural analog of 2',3'-dideoxyguanosine, where the nitrogen atom at the 7-position of the purine ring is replaced with a carbon atom []. This seemingly small modification results in a significant increase in the stability of the N-glycosidic bond towards acidic hydrolysis compared to the natural 2',3'-dideoxyguanosine []. This enhanced stability is crucial for potential applications where resistance to degradation is important.

Q2: What are the key synthetic strategies employed in the production of 7-deaza-2',3'-dideoxyguanosine?

A2: The synthesis of 7-deaza-2',3'-dideoxyguanosine typically involves a multi-step process, starting from a precursor like 7-deaza-2'-deoxyguanosine [] or a suitably protected ribose derivative [, ]. A crucial step in the synthesis is the deoxygenation of the 2'-hydroxyl group of the ribose sugar. This is often achieved using the Barton-McCombie deoxygenation reaction [, ]. Protection of other reactive groups, such as the 5'-hydroxyl and the 2-amino group, is crucial throughout the synthesis to prevent unwanted side reactions [].

Q3: Can you elaborate on the use of protecting groups in the synthesis of 7-deaza-2',3'-dideoxyguanosine and their strategic removal?

A3: Protecting groups play a critical role in the successful synthesis of 7-deaza-2',3'-dideoxyguanosine. The 5'-hydroxyl group is commonly protected with a 4,4′-dimethoxytriphenylmethyl (DMT) group, while the 2-amino group can be protected by either a DMT group or a dimethylaminomethylene group []. These protecting groups are chosen for their ability to be selectively removed under specific conditions without affecting other parts of the molecule. The choice of protecting groups and their deprotection strategies are crucial for achieving the desired regioselectivity and overall yield in the synthesis.

Q4: The research mentions a "solid-liquid phase-transfer glycosylation" method. What are the advantages of this technique in the context of this research?

A4: In the synthesis of 8-aza-7-deaza-2′,3′-dideoxyguanosine, a related analog, researchers employed a solid-liquid phase-transfer glycosylation method for the attachment of the sugar moiety []. This technique offers several advantages over traditional liquid-liquid glycosylation methods, including higher yields, simplified reaction workup, and reduced reaction times. These benefits contribute to a more efficient and practical synthesis of the target nucleoside analog.

Q5: How was the structure of the synthesized 7-deaza-2',3'-dideoxyguanosine confirmed, and what insights did this analysis provide?

A5: The structure of the synthesized 7-deaza-2',3'-dideoxyguanosine was rigorously confirmed using various spectroscopic techniques, including 1H-NMR and 13C-NMR spectroscopy []. In particular, two-dimensional NMR (2D-NMR) spectroscopy was instrumental in assigning the proton and carbon signals of the 2′,3′-dideoxy-β-D-glycero-pentofuranosyl moiety, providing definitive proof of its structure and stereochemistry []. This detailed structural characterization is essential for understanding the molecule's properties and potential interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.